molecular formula C8H6Br2O3 B1268028 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde CAS No. 2973-75-3

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B1268028
CAS RN: 2973-75-3
M. Wt: 309.94 g/mol
InChI Key: WKLKGSHBXNPUDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde often involves halogenation, hydroxylation, and methoxylation steps. For instance, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes can proceed efficiently using a rhodium catalyst system, leading to various 2-alkenoylphenols (Kokubo et al., 1999). Similarly, derivatives have been synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with dibromoalkanes, showcasing the role of bromo and methoxy groups in the synthetic versatility (Diao et al., 2005).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactivity in compounds like 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is influenced by the functional groups present. The interaction between hydroxy and methoxy groups with other chemicals can lead to various organic reactions, including condensation, alkylation, and more. These reactions are pivotal for synthesizing complex organic molecules and understanding the compound's chemical behavior (Collins et al., 2016).

Scientific Research Applications

Application 1: Antioxidant and Anticancer Activities

  • Summary of Application: This compound is used in the synthesis of methylated and acetylated bromophenol derivatives, which have shown antioxidant and anticancer activities .
  • Methods of Application: The compound was used to synthesize new methylated and acetylated bromophenol derivatives using simple operation procedures .
  • Results or Outcomes: The synthesized compounds ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes . They also increased the TrxR1 and HO-1 expression while not affecting Nrf2 expression in HaCaT .

Application 2: α-Glucosidase Inhibitory Mechanisms

  • Summary of Application: Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), derived from the marine algae, is a potential α-glucosidase inhibitor for type 2 diabetes treatment .
  • Methods of Application: A synthetic route was established as a valid approach to obtain BDDE .
  • Results or Outcomes: The study did not provide specific results or outcomes related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde .

Application 3: Anticancer Activities

  • Summary of Application: The compound is used in the synthesis of Bis(2,3-Dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), which has shown anticancer activities .
  • Methods of Application: The specific methods of application were not provided in the study .
  • Results or Outcomes: Remarkable alterations in the cell membrane of BEL-7402 cells were observed after BDDPM treatment .

Application 4: Synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol

  • Summary of Application: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde was used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .
  • Methods of Application: The specific methods of application were not provided in the study .
  • Results or Outcomes: The study did not provide specific results or outcomes related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde .

Application 5: Preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone

  • Summary of Application: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde. It may be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone .
  • Methods of Application: The specific methods of application were not provided in the study .
  • Results or Outcomes: The study did not provide specific results or outcomes related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde .

Application 6: Synthesis of 2-Hydroxy-3-Methoxybenzaldehyde Semicarbazone

  • Summary of Application: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde. It may be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone .
  • Methods of Application: The specific methods of application were not provided in the study .
  • Results or Outcomes: The study did not provide specific results or outcomes related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde .

Safety And Hazards

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs or if you feel unwell .

properties

IUPAC Name

2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLKGSHBXNPUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334356
Record name 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

CAS RN

2973-75-3
Record name 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Zhang, R Ge, H Cui - Zeitschrift für Kristallographie-New Crystal …, 2012 - degruyter.com
Crystal structure of (E)-2,3-dibromo-4-((2,6-diisopropylphenyl- imino)methyl)-6-methoxyphenol, C20H23Br2NO2 Page 1 Crystal structure of (E)-2,3-dibromo-4-((2,6-diisopropylphenyl…
Number of citations: 2 www.degruyter.com
RB Ge, YH Chen, FT Wang, SS Wang… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C16H15Br2NO2·CH4O, the mean planes of the substituted cyclohexa-2,5-dien-1-one and phenyl rings are almost parallel [dihedral angle = 7.84 (4)]. The crystal …
Number of citations: 10 scripts.iucr.org
H Dong, L Wang, M Guo, D Stagos, A Giakountis… - Antioxidants, 2022 - mdpi.com
Natural bromophenols are important secondary metabolites in marine algae. Derivatives of these bromophenol are potential candidates for the drug development due to their biological …
Number of citations: 2 www.mdpi.com
Y Gruchlik - 1998 - researchportal.murdoch.edu.au
Many natural products possessing the 3, 4-dihydro-1H-naphtho [2, 3-c] pyran ring system occur as 5, 10-quinones. Owing to their significant biological activity as antibiotics or potential …
Number of citations: 3 researchportal.murdoch.edu.au
H Beynek - 1997 - search.proquest.com
This thesis first describes the attempted synthesis of the natural product polysiphenol which is isolated from the Senegalese red alga Polysyphonia ferulacea. The approach is based on …
Number of citations: 1 search.proquest.com
AL Jemison - 2020 - search.proquest.com
A general and efficient method for the oxidative coupling of oxindoles with indoles and other arenes to form complex products with quaternary centers was discovered. The mild copper …
Number of citations: 3 search.proquest.com
PW Ford - 1996 - search.proquest.com
The chemistry of cyclic polysulfides from Lissoclinum sp. tunicates, including the total syntheses of the naturally occurring cyclic polysulfide varacin and related compounds are …
Number of citations: 2 search.proquest.com
RB Ge, YH Chen, FT Wang… - Acta …, 2012 - International Union of …
Number of citations: 0

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